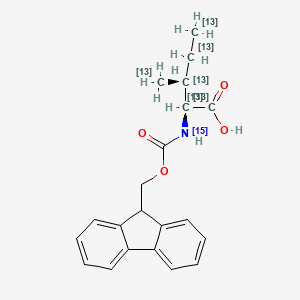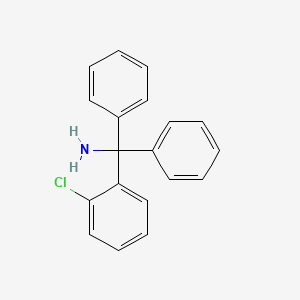
cyanomethyl(triphenyl)phosphanium;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a white to almost white solid that is hygroscopic and has a melting point of 268-270°C . This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanomethyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of triphenylphosphine with cyanomethyl chloride. The reaction typically takes place in an inert atmosphere at room temperature . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in bulk and purified using industrial-scale recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanomethyl(triphenyl)phosphanium;hydrochloride undergoes various chemical reactions, including:
Condensation reactions: It is used in the formation of carbon-carbon bonds.
Wittig reactions: It acts as a reactant in the synthesis of alkenes.
Synthesis of phosphonium-iodonium ylides: It is involved in the preparation of these ylides.
Preparation of α,β-unsaturated esters, amides, and nitriles: It is used in the synthesis of these compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, solvents like dichloromethane, and other reactants specific to the desired product. Reaction conditions vary depending on the type of reaction but often involve room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound include alkenes, phosphonium-iodonium ylides, and α,β-unsaturated esters, amides, and nitriles .
Applications De Recherche Scientifique
Cyanomethyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cyanomethyl(triphenyl)phosphanium;hydrochloride involves its role as a reactant in various chemical reactions. It acts as a nucleophile in Wittig reactions, forming alkenes through the reaction with carbonyl compounds . In condensation reactions, it facilitates the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the desired product.
Comparaison Avec Des Composés Similaires
Cyanomethyl(triphenyl)phosphanium;hydrochloride can be compared with other similar compounds, such as:
Triphenylphosphine: Used in similar reactions but lacks the cyanomethyl group.
Triphenylphosphonium chloride: Similar structure but without the cyanomethyl group.
Benzyltriphenylphosphonium chloride: Similar structure with a benzyl group instead of a cyanomethyl group.
The uniqueness of this compound lies in its cyanomethyl group, which imparts specific reactivity and properties that are different from other triphenylphosphonium compounds .
Propriétés
Formule moléculaire |
C20H18ClNP+ |
|---|---|
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
cyanomethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C20H17NP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1; |
Clé InChI |
ARPLQAMUUDIHIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)

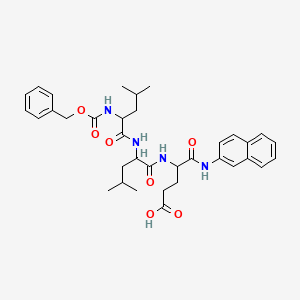

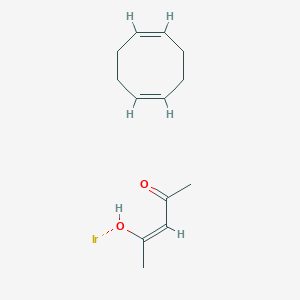

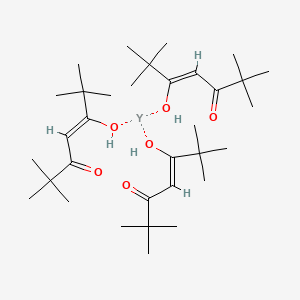
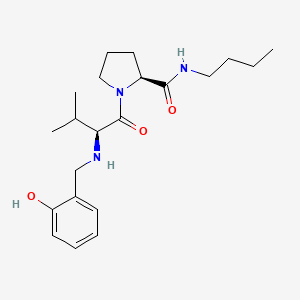
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)


